

Application Note: BSJ-02-162

Immunoprecipitation Protocol for Target Engagement

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Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for demonstrating the target engagement of **BSJ-02-162**, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This protocol outlines the immunoprecipitation of CDK4 or CDK6 to verify the binding of **BSJ-02-162** and the formation of the ternary complex with the E3 ubiquitin ligase Cereblon (CRBN).

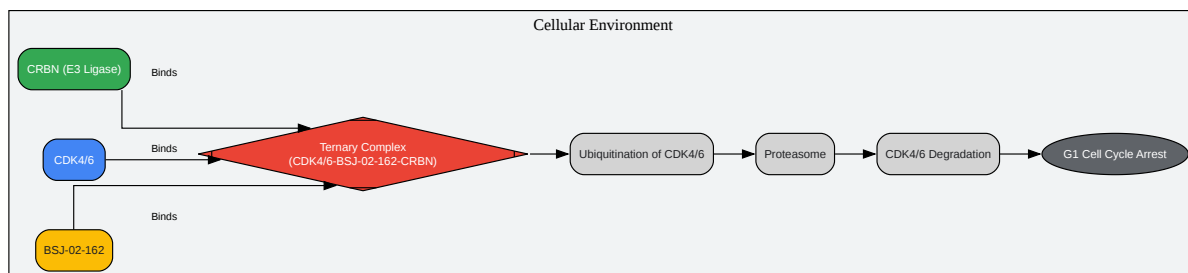
Introduction

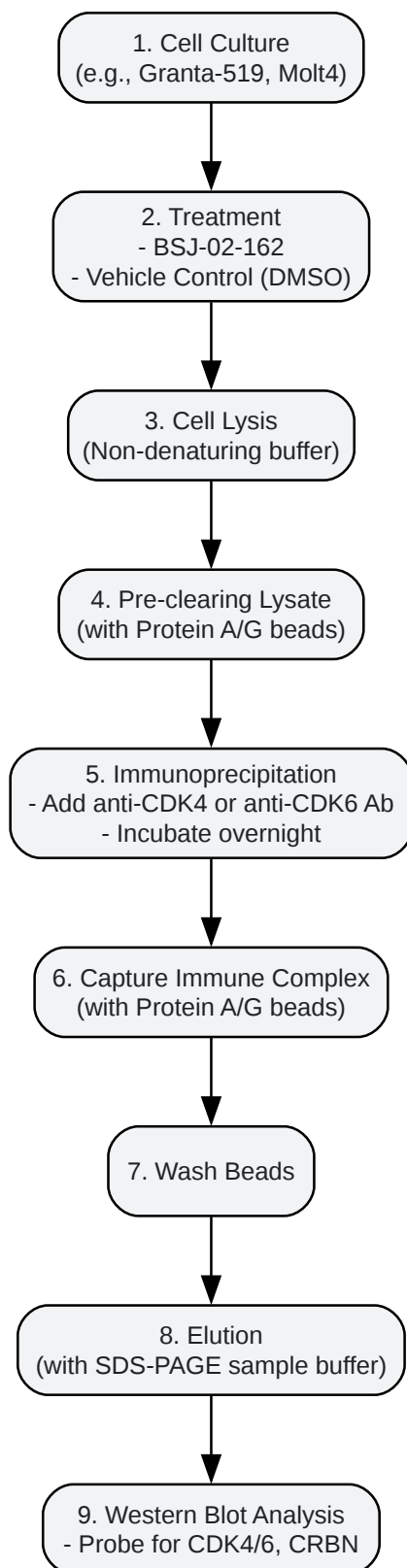
BSJ-02-162 is a bifunctional molecule that recruits CDK4 and CDK6 to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent proteasomal degradation.^{[1][2][3][4]} It is composed of a Palbociclib moiety that binds to CDK4/6 and a thalidomide-based ligand that binds to CRBN, connected by a chemical linker.^{[1][3]} Verifying the engagement of **BSJ-02-162** with its targets in a cellular context is crucial for understanding its mechanism of action and for drug development. Immunoprecipitation is a robust method to demonstrate this target engagement by co-precipitating the target protein along with its binding partners.

This protocol describes the treatment of cells with **BSJ-02-162**, subsequent cell lysis, immunoprecipitation of the target protein (CDK4 or CDK6), and detection of the co-immunoprecipitated proteins by Western blotting.

Signaling Pathway

BSJ-02-162 induces the formation of a ternary complex between CDK4/6 and the E3 ubiquitin ligase CRBN. This proximity leads to the ubiquitination of CDK4/6 and its degradation by the proteasome. This action inhibits the cell cycle progression from G1 to S phase, which is dependent on CDK4/6 activity.





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